3-Hydroxy-2-methoxy-4-(trifluoromethyl)pyridine

Overview

Description

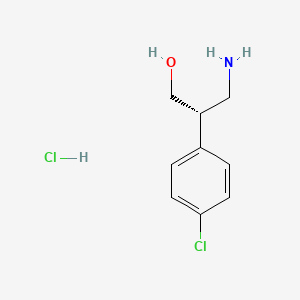

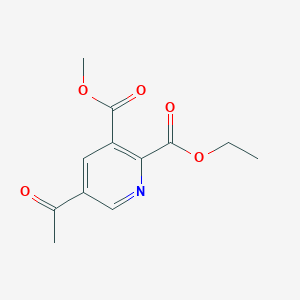

3-Hydroxy-2-methoxy-4-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The molecular formula of this compound is C7H6F3NO2 and it has a molecular weight of 193.12 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 3-Hydroxy-2-methoxy-4-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-methoxy-4-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group, a methoxy group, and a hydroxy group attached to it . The presence of these groups bestows many of the distinctive physical-chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

3-Hydroxy-2-methoxy-4-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Halogenation of Pyridines

- Regioselective Halogenation: A study by Canibano et al. (2001) explored the regioselective mono and dihalogenations of hydroxy and methoxy pyridines, including those with trifluoromethyl groups. This research contributes to the understanding of how different substituents on the pyridine ring affect its reactivity and selectivity in halogenation reactions (Canibano et al., 2001).

Electrophilic Substitution Studies

- Electrophilic Substitution Mechanism: Katritzky et al. (1970) investigated the kinetics and mechanism of electrophilic substitution of heteroaromatic compounds, including hydroxy and methoxy pyridines. This study provides insights into the positions and rates of nitration in these compounds, which is crucial for understanding their chemical behavior (Katritzky et al., 1970).

Molecular Structure Analysis

- Molecular Structure of O/N/O Ligands: Silva et al. (1997) synthesized and analyzed the molecular structures of new heterocyclic ligands, including bis-phenol-pyridine, which is structurally related to 3-Hydroxy-2-methoxy-4-(trifluoromethyl)pyridine. This research contributes to the field of ligand design and their potential applications in coordination chemistry (Silva et al., 1997).

Synthesis of Functionalized Compounds

- Synthesis of Highly Substituted Compounds: Rumbo et al. (1996) discussed the transformation of 3-Hydroxy-4-pyrones into 4-methoxy-3-oxidopyridinium ylides, a process that is crucial for synthesizing highly functionalized compounds. This research is significant for developing new methods in organic synthesis (Rumbo et al., 1996).

Functionalization and Metalation

Metalation and Functionalization of Pyridines

Schlosser and Marull (2003) researched the metalation and subsequent functionalization of trifluoromethyl-substituted pyridines. Their work provides valuable information on the selective functionalization of these compounds, which is essential in synthetic chemistry (Schlosser & Marull, 2003).

Corrosion Inhibition Studies

Ansari et al. (2015) explored the corrosion inhibition effect of pyridine derivatives on mild steel, demonstrating the potential application of these compounds in industrial settings (Ansari et al., 2015).

Future Directions

Trifluoromethylpyridine and its derivatives, including 3-Hydroxy-2-methoxy-4-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6-5(12)4(2-3-11-6)7(8,9)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCCMXXVPZFYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methoxy-4-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1408373.png)

![Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1408375.png)

![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate](/img/structure/B1408376.png)

![1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1408379.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1408390.png)